![molecular formula C5H5Cl2F3N2 B2557916 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride CAS No. 2172288-01-4](/img/structure/B2557916.png)
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride
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Overview
Description
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be synthesized through various methods . For example, fluoroarenes can mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones .Molecular Structure Analysis
The trifluoromethyl group is a functional group in chemistry with the formula -CF3. The naming of these compounds is usually derived from the parent compound, with the addition of the prefix ‘trifluoromethyl’^ .Chemical Reactions Analysis
The trifluoromethyl group can be incorporated into organic motifs through various reactions. This includes trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications
Corrosion Inhibition
Research has shown that halogen-substituted imidazole derivatives, similar in structure to 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride, are effective corrosion inhibitors for mild steel in acidic solutions. These compounds, through electrochemical impedance spectroscopy and surface morphology analysis via scanning electron microscopy, have been found to significantly reduce corrosion, suggesting their potential utility in protecting metals against corrosive environments (Zhang et al., 2015).
Synthesis of Amidines
Trihaloethyl imidates, which can be derived from reactions involving compounds like this compound, have been identified as excellent reagents for the synthesis of amidines under mild conditions. This utility highlights the role of such chemicals in facilitating organic synthesis processes, particularly in the formation of compounds with potential biological activity (Caron et al., 2010).
Development of New Heterocyclic Systems
The compound has been instrumental in the development of new heterocyclic systems, such as the synthesis of 7,8-dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e]pyrimidine. This research illustrates the compound's role in expanding the chemical space of heterocyclic compounds, which are core structures in many pharmaceuticals and materials science applications (Kozachenko et al., 2010).
Catalysis and Organic Transformations
Imidazole derivatives, including those related to this compound, have been used as catalysts or key intermediates in various organic transformations. For instance, these compounds have been involved in the catalytic trichloromethylation of acyl imidazoles and acylpyridines, showcasing their versatility in promoting enantioselective reactions under photoredox catalysis conditions (Huo et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways, particularly in the trifluoromethylation of carbon-centered radical intermediates .
properties
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2.ClH/c6-1-4-10-2-3(11-4)5(7,8)9;/h2H,1H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCROSSKHTOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CCl)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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